1-(tert-butyl)-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
This compound features a benzimidazole core linked to a pyrrolidin-2-one ring substituted with a tert-butyl group. The side chain consists of a butyl spacer attached to a 2-methoxyphenoxy moiety. The tert-butyl group enhances lipophilicity and metabolic stability, while the methoxyphenoxy group may influence electronic properties and receptor interactions. Its synthesis likely involves condensation of 2-aminobenzimidazole precursors with appropriate carbonyl derivatives under acidic conditions, as seen in similar compounds .
Properties
IUPAC Name |
1-tert-butyl-4-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O3/c1-26(2,3)29-18-19(17-24(29)30)25-27-20-11-5-6-12-21(20)28(25)15-9-10-16-32-23-14-8-7-13-22(23)31-4/h5-8,11-14,19H,9-10,15-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFDPVUOASAKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCCOC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidin-2-one ring and the tert-butyl group. The methoxyphenoxybutyl side chain is then attached through a series of substitution reactions. Common reagents used in these steps include strong bases, protecting groups, and coupling agents to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-butyl)-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol or a ketone, while reduction of the benzimidazole ring could produce a partially saturated heterocycle.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(tert-butyl)-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key Observations :
- Chain Length : The butyl spacer in the target compound may improve flexibility and binding compared to shorter ethyl chains (e.g., ).
- Heterocyclic Additions : Compounds with thiazole or piperidinyl groups (e.g., ) introduce distinct electronic environments, affecting receptor affinity.
Key Observations :
- High yields (>90%) are achievable for simpler benzimidazole-pyrrolidinones (e.g., ), while thiazole-containing derivatives require longer steps and yield ~60% .
- Acidic conditions (HCl) are standard for benzimidazole cyclization across studies .
Spectroscopic Properties
Key Observations :
- Benzimidazole NH protons consistently appear at ~10.8 ppm across derivatives .
- Pyrrolidin-2-one carbonyls resonate at ~170–173 ppm in 13C NMR .
Key Observations :
Biological Activity
The compound 1-(tert-butyl)-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₃₁H₃₉N₃O₃
- Molecular Weight : 505.66 g/mol
The structure features a pyrrolidinone ring, a benzimidazole moiety, and a methoxyphenoxy side chain, contributing to its unique properties.
Research indicates that compounds similar to this one may interact with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. Specifically, studies have shown that such compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
Anti-inflammatory Effects
A study on related compounds demonstrated moderate inhibitory activity against COX-1 and significant inhibition against COX-2, with IC50 values ranging from 0.52 to 22.25 μM . This suggests that the compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.
Anticancer Properties
In vitro studies have indicated that similar benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have shown dose-dependent tumor growth suppression in xenograft mouse models without significant toxicity . This points towards the potential of the compound as an anticancer agent.
Case Studies
- Study on COX Inhibition : A series of experiments evaluated the COX inhibitory activity of several derivatives, revealing that modifications in the side chains significantly affect potency and selectivity. The most potent derivative showed an IC50 value of 0.52 μM against COX-2 .
- Anticancer Efficacy : In a study involving H1975 and PC9 cell lines, a related compound demonstrated effective tumor growth inhibition in xenograft models, suggesting that the benzimidazole framework could be crucial for anticancer activity .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
